

# Application Notes and Protocols for GV20-0251 Phase 1 Clinical Trial (NCT05669430)

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This document provides a detailed overview of the clinical trial design and protocols for the Phase 1 study of GV20-0251 (NCT05669430), a first-in-class, AI-designed monoclonal antibody targeting the novel immune checkpoint IGSF8.

#### Introduction

GV20-0251 is a fully human, Fc-attenuated IgG1 monoclonal antibody that blocks the interaction of IGSF8 with its receptors.[1] IGSF8 has been identified as a novel immune checkpoint that suppresses the activity of Natural Killer (NK) cells and dendritic cells, particularly in tumors with deficient antigen presentation.[2][3] By inhibiting IGSF8, GV20-0251 is designed to activate both innate and adaptive immunity, enhancing NK cell-mediated cytotoxicity, upregulating antigen presentation, and promoting the activation of antigen-specific T cells.[3][4] The GV20-0251-100 study (NCT05669430) is a Phase 1/2a, open-label, multicenter, dose-escalation and expansion study evaluating the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary anti-tumor activity of GV20-0251 in patients with advanced solid tumors.[2][5][6] The trial also includes a cohort for evaluating GV20-0251 in combination with the anti-PD-1 therapy, pembrolizumab.[5]

# Quantitative Data Summary Patient Demographics and Baseline Characteristics



A total of 42 patients with advanced solid tumors were enrolled in the dose-escalation phase of the study.[7][8] The patient population was heavily pre-treated, with a median of four prior lines of therapy.[4][7]

Characteristic	Value	Reference	
Number of Patients	42	[7][8]	
Median Age (Range)	61 years (21-84)	[7][9]	
Sex (Male/Female)	17 (40%) / 25 (60%)	[9]	
ECOG Performance Status			
0	21 (50%)	[9]	
1	21 (50%)	[9]	
Median Prior Systemic Therapies (Range)	4 (1-11)	[7][9]	

#### **Dose Escalation and Dosing Schedules**

The study employed a standard 3+3 dose-escalation design across six dose levels and two dosing schedules.[7][8]



Cohort	Dose Level (mg/kg)	Dosing Schedule	Number of Patients	Reference
1	0.5	Schedule 1: D1, D8 Q3W & Schedule 2: D1 Q3W	S1: 3, S2: 2 (+6 backfill)	[3][9]
2	1.0	Schedule 1: D1, D8 Q3W & Schedule 2: D1 Q3W	S1: 3, S2: 3 (+4 backfill)	[3][9]
3	3.0	Schedule 1: D1, D8 Q3W & Schedule 2: D1 Q3W	S1: 4 (+7 backfill), S2: 4	[3][9]
4	6.0	Schedule 1: D1, D8 Q3W	S1: 3	[3][9]
5	10.0	Schedule 1: D1, D8 Q3W	S1: 3	[3][9]
6	20.0	Schedule 1: D1, D8 Q3W	S1: 3	[3][9]

The preliminary recommended Phase 2 dose (RP2D) was determined to be 10 mg/kg and 20 mg/kg administered on day 1 of each 3-week cycle (D1 Q3W).[7][8]

## **Safety and Tolerability**

GV20-0251 was generally well-tolerated with no dose-limiting toxicities observed up to the highest dose tested (20 mg/kg).[4][10] The majority of treatment-related adverse events (TRAEs) were Grade 1 or 2.[4][10]



Adverse Event (AE) Profile	Reference	
TRAEs Occurred in	55% of patients	[7][8]
Most Common TRAEs (≥10%)	Fatigue (12%), Rash (12%)	[7][8]
Grade 3 TRAE	1 event of pneumonitis	[7][8]

## **Pharmacokinetics (PK)**

The pharmacokinetic profile of GV20-0251 demonstrated dose-proportionality.[4][11]

PK Parameter	Value	Dose Level	Reference
Half-life (T1/2)	~26 days	≥10 mg/kg	[7][9][10]
Target Occupancy	Full	≥3 mg/kg	[4][11]

### **Preliminary Efficacy**

As of the data cut-off, promising signs of anti-tumor activity were observed, particularly in patients with cutaneous melanoma who had primary resistance to anti-PD-1 therapy.[7][9]

Efficacy Outcome	Cutaneous Melanoma Patients with Primary anti- PD1 Resistance (n=9)	Overall Efficacy Evaluable Patients (n=38)	Reference
Confirmed Partial Responses (PR)	3 (33.3% ORR)	3	[7][10]
Tumor Shrinkage	3 additional patients	-	[7][10]
Disease Control Rate (DCR)	66.7%	-	[10]
Stable Disease (SD)	-	15	[9]



Tumor shrinkage was also noted in one patient with non-small cell lung cancer and one with cervical cancer.[10]

### **Experimental Protocols**

While the complete and detailed experimental protocols for NCT05669430 are not publicly available, the following sections describe the general methodologies employed in the trial based on published information and standard practices for clinical trials of monoclonal antibodies.

#### **Study Design and Conduct**

This is a Phase 1/2a, open-label, multicenter study conducted at various sites in the United States.[6][7] The study consists of a dose-escalation part (Part A) and a dose-expansion part (Part B).[12] Part A utilized a 3+3 design to determine the safety, tolerability, maximum tolerated dose (MTD), and the recommended Phase 2 dose (RP2D) of GV20-0251.[3][7] Part B will further evaluate the anti-tumor activity and safety of GV20-0251 at the RP2D in specific tumor types.[12] The study also includes cohorts for evaluating GV20-0251 in combination with pembrolizumab.[5]

Inclusion Criteria (Abbreviated):[3][6]

- Age ≥18 years.
- Histologically confirmed advanced solid malignancy with progressive disease.
- Refractory or intolerant to standard therapies.
- Measurable disease per RECIST version 1.1.
- ECOG performance status of 0 or 1.
- Adequate organ function.

Exclusion Criteria (Abbreviated):[3][6]

CNS malignancy or unstable CNS metastasis.



- Active autoimmune disease requiring systemic steroids.
- History of major organ transplant.

#### **Drug Administration**

GV20-0251 is administered as an intravenous (IV) infusion.[2][13] Two dosing schedules were evaluated in the dose-escalation phase: every three weeks with a dose on Day 1 and Day 8 (D1, D8 Q3W), and every three weeks with a single dose on Day 1 (D1 Q3W).[3]

#### Pharmacokinetic (PK) Analysis

Objective: To characterize the concentration-time profile of GV20-0251 in serum.

Methodology (General):

- Sample Collection: Blood samples are collected at pre-specified time points before and after GV20-0251 infusion.
- Bioanalytical Assay: A validated enzyme-linked immunosorbent assay (ELISA) is typically
  used to quantify the concentration of GV20-0251 in serum samples. This assay would
  involve capturing GV20-0251 on a plate coated with a specific antigen or anti-human IgG
  antibody, followed by detection with a labeled secondary antibody.
- Data Analysis: Non-compartmental analysis (NCA) is used to determine key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and terminal half-life (t1/2).

### Pharmacodynamic (PD) and Biomarker Analysis

Objective: To assess the biological effects of GV20-0251 on the immune system and the tumor microenvironment.

Methodology (General):

 Target Occupancy: Flow cytometry is likely used to measure the percentage of IGSF8 on the surface of circulating immune cells (e.g., T cells, NK cells) that is bound by GV20-0251.[4]



[11] This involves staining blood samples with fluorescently labeled antibodies that can distinguish between bound and unbound IGSF8.

- Immune Cell Infiltration: Immunohistochemistry (IHC) is performed on pre-treatment and ontreatment tumor biopsy samples to assess changes in the infiltration of immune cells, such as NK cells and T cells, within the tumor microenvironment.[7][9]
- Cytokine Analysis: Serum samples may be analyzed for levels of various cytokines using multiplex assays (e.g., Luminex) to evaluate the systemic immune response to treatment.

#### **Immunogenicity Assessment**

Objective: To detect the presence of anti-drug antibodies (ADAs) against GV20-0251.

Methodology (General):

- Screening Assay: A tiered testing approach is typically used. An initial screening assay, often a bridging ELISA, is used to detect antibodies that can bind to GV20-0251.
- Confirmatory Assay: Samples that test positive in the screening assay are then analyzed in a
  confirmatory assay, which includes a step to demonstrate specific binding to GV20-0251 by
  spiking the sample with an excess of the drug.
- Neutralizing Antibody (NAb) Assay: Samples confirmed to be positive for ADAs may be further tested in a cell-based or competitive ligand-binding assay to determine if the ADAs have neutralizing activity, meaning they can inhibit the function of GV20-0251.

#### **Tumor Response Assessment**

Objective: To evaluate the effect of GV20-0251 on tumor size.

#### Methodology:

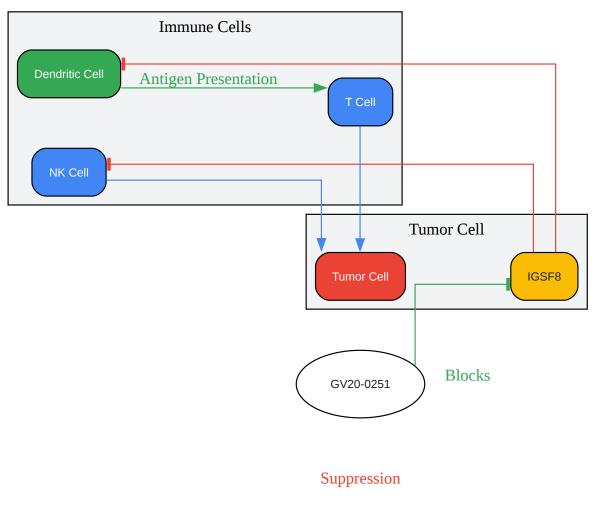
 Imaging: Tumor assessments are performed at baseline and at regular intervals during the study using imaging modalities such as Computed Tomography (CT) or Magnetic Resonance Imaging (MRI).



Response Criteria: The Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1) is used to standardize the assessment of tumor response.[3][6] This involves measuring the longest diameter of target lesions and assessing non-target lesions and new lesions to categorize the response as a Complete Response (CR), Partial Response (PR), Stable Disease (SD), or Progressive Disease (PD).[14][15]

Visualizations **GV20-0251 Mechanism of Action** 





Cytotoxicity

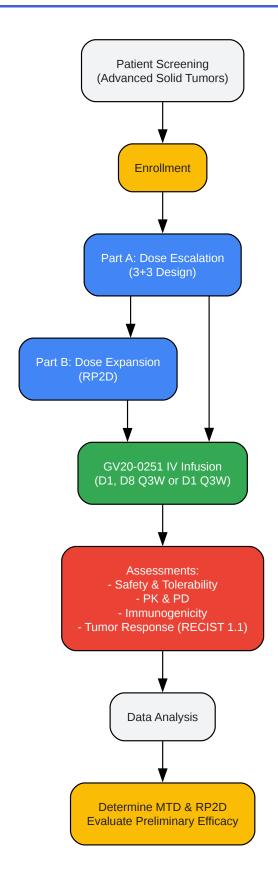
Suppression

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Caption: Mechanism of action of GV20-0251 in activating anti-tumor immunity.

#### **GV20-0251-100 Phase 1 Trial Workflow**



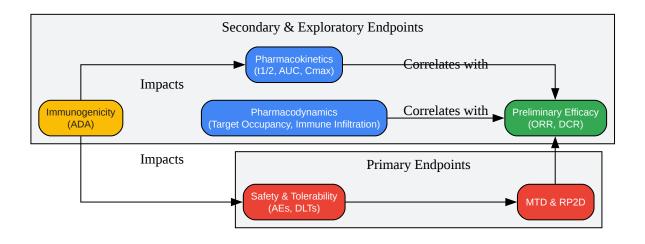


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Caption: Workflow of the GV20-0251 Phase 1 clinical trial.



#### **Logical Relationship of Trial Endpoints**



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Caption: Interrelationship of primary and secondary endpoints in the GV20-0251 trial.

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